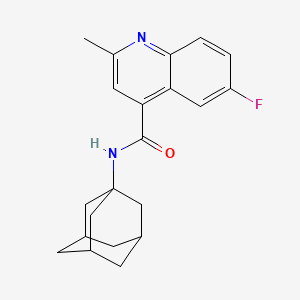![molecular formula C14H20N2O5 B6636344 Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins. Additionally, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neurodegenerative diseases, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to have neuroprotective effects and improve cognitive function. In inflammation, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A, including further studies of its mechanism of action, its potential applications in other fields such as cardiovascular disease and metabolic disorders, and the development of more potent and selective analogs. Additionally, the use of Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A in combination with other drugs or therapies may also be explored to enhance its efficacy.
Synthesemethoden
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form ethyl 3-(3,4-dimethoxyphenyl)acrylate. This intermediate is then reacted with phosgene and ammonia to form ethyl 3-[(3,4-dimethoxyphenyl)carbamoyl]propanoate, which is subsequently treated with ethyl chloroformate to yield Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to have neuroprotective effects and improve cognitive function. In inflammation, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-21-13(17)7-8-15-14(18)16-10-5-6-11(19-2)12(9-10)20-3/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUVQZRXOLLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)



![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)

![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)





